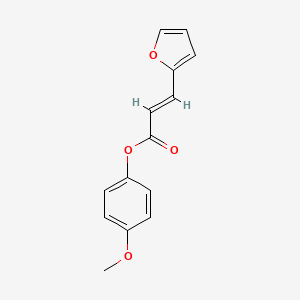

4-Methoxyphenyl 3-(2-furyl)-2-propenoate

Description

Contextualization of the Compound in Organic Chemistry and Chemical Synthesis Research

In the realm of organic chemistry, 4-Methoxyphenyl (B3050149) 3-(2-furyl)-2-propenoate is recognized as a heterocyclic compound. The furan (B31954) moiety, a five-membered aromatic ring containing an oxygen atom, is a key structural feature. Furan and its derivatives are known to participate in a variety of chemical reactions, making them valuable building blocks in organic synthesis. bldpharm.com The synthesis of such furan-containing molecules is an active area of research, with methods often involving the condensation of furan-2-carbaldehyde with other organic molecules. sigmaaldrich.com

The propenoate group, an ester of acrylic acid, links the furan and methoxyphenyl components. This linkage is characteristic of cinnamate (B1238496) esters, which are widely studied for their diverse chemical and biological properties. The synthesis of cinnamate analogues is a significant focus of chemical research, often employing methods like the Knoevenagel or Perkin reactions to create the characteristic α,β-unsaturated carbonyl system. sigmaaldrich.com The presence of the methoxy (B1213986) group on the phenyl ring can influence the electronic properties of the molecule, which in turn can affect its reactivity and biological activity.

Historical Perspectives on Related Furan-Derived Esters and Cinnamate Analogues in Chemical Literature

The study of furan-derived esters has a rich history, stemming from the availability of furfural, a key platform chemical derived from biomass. sigmaaldrich.com Historically, research has focused on the conversion of these bio-based materials into a wide array of valuable chemicals, including esters for use as flavorings, fragrances, and pharmaceutical intermediates. sigmaaldrich.com The investigation of furan-containing compounds has revealed a broad spectrum of biological activities, contributing to their appeal in medicinal chemistry. sigmaaldrich.com

Similarly, cinnamate analogues have long been a subject of scientific inquiry. Cinnamic acid and its esters are naturally occurring compounds found in various plants and have been investigated for their potential health benefits. sigmaaldrich.com The synthetic exploration of cinnamate analogues has led to the development of numerous compounds with a wide range of applications, including in the development of new therapeutic agents. Research has demonstrated that modifications to the aromatic ring and the ester group of cinnamates can lead to significant changes in their biological profiles. sigmaaldrich.com

Rationale for Comprehensive Academic Investigation of 4-Methoxyphenyl 3-(2-furyl)-2-propenoate

The unique combination of a furan ring, a propenoate linker, and a methoxyphenyl group in this compound provides a strong impetus for its detailed academic study. The compound is commercially available, facilitating its investigation by the broader research community.

Initial research has indicated that this compound possesses noteworthy biological activity. Specifically, it has been identified as a cell-permeable, substrate-competitive, and reversible inhibitor of several protein kinases. It demonstrates inhibitory activity against rat liver protein kinase A catalytic subunit with an IC₅₀ of 3 µM, protein kinase C with an IC₅₀ of 8 µM, and myosin light chain kinase (MLCK) with an IC₅₀ of 12 µM. sigmaaldrich.com This inhibitory profile suggests its potential as a tool compound in cell biology research and as a lead structure for the development of new therapeutic agents.

The structural motifs present in this compound are associated with a range of biological activities. Furan-containing compounds have been explored for their antimicrobial and other medicinal properties. sigmaaldrich.com Cinnamate derivatives are known for their antioxidant and other pharmacological effects. sigmaaldrich.comsigmaaldrich.com Therefore, a comprehensive investigation into the specific properties of this compound is warranted to fully understand its chemical behavior and biological potential.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H12O4 |

| Molecular Weight | 244.24 g/mol |

| CAS Number | 853349-23-2 |

| Canonical SMILES | COC1=CC=C(C=C1)OC(=O)C=CC2=CC=CO2 |

| InChI Key | NMIXTHNWGHUJQZ-CMDGGOBGSA-N |

| Predicted XLogP3 | 2.8 |

| Predicted Hydrogen Bond Donor Count | 0 |

| Predicted Hydrogen Bond Acceptor Count | 4 |

| Predicted Rotatable Bond Count | 4 |

| Predicted Topological Polar Surface Area | 55.8 Ų |

| Predicted Heavy Atom Count | 18 |

Data sourced from PubChem.

Structure

3D Structure

Properties

CAS No. |

853349-23-2 |

|---|---|

Molecular Formula |

C14H12O4 |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

(4-methoxyphenyl) (E)-3-(furan-2-yl)prop-2-enoate |

InChI |

InChI=1S/C14H12O4/c1-16-11-4-6-13(7-5-11)18-14(15)9-8-12-3-2-10-17-12/h2-10H,1H3/b9-8+ |

InChI Key |

NMIXTHNWGHUJQZ-CMDGGOBGSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)OC(=O)/C=C/C2=CC=CO2 |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C=CC2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxyphenyl 3 2 Furyl 2 Propenoate

Esterification Reactions for the Synthesis of 4-Methoxyphenyl (B3050149) 3-(2-furyl)-2-propenoate

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is the most direct method for synthesizing the target compound. Variations of this reaction, including direct esterification, transesterification, and acylation, offer versatile options for chemists.

Direct esterification involves the reaction of 3-(2-furyl)acrylic acid with 4-methoxyphenol (B1676288), typically in the presence of an acid catalyst. This equilibrium-driven process, often known as Fischer esterification, requires the removal of water to drive the reaction toward the product. The synthesis of various 3-(2-furyl)acrylic acid esters has been reported, demonstrating the viability of this core reaction. researchgate.net The reaction of related 3-(furan-2-yl)propenoic acids with arenes in the presence of superacids also underscores the reactivity of this class of compounds. nih.gov

Table 1: Direct Esterification of 3-(2-furyl)acrylic acid

| Reactant 1 | Reactant 2 | Catalyst (Example) | Product | Byproduct |

|---|

Transesterification is an alternative route where a pre-existing ester of 3-(2-furyl)acrylic acid, such as the methyl or ethyl ester, is reacted with 4-methoxyphenol. This process is also equilibrium-controlled and is driven to completion by removing the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol). This method can be advantageous when the starting ester is more readily available than the carboxylic acid. The principle is demonstrated in the enzymatic transesterification used to produce other cinnamic acid derivatives. mdpi.com Asymmetric transesterification has also been effectively used for the optical resolution of related glycidic acid esters. google.com

Table 2: Transesterification for Synthesis of 4-Methoxyphenyl 3-(2-furyl)-2-propenoate

| Reactant 1 | Reactant 2 | Catalyst (Example) | Product | Byproduct |

|---|

A highly effective, non-equilibrium method for synthesis involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride or anhydride. First, 3-(2-furyl)acrylic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 3-(2-furyl)acryloyl chloride. This highly reactive intermediate is then treated with 4-methoxyphenol to yield the final ester product. A base, such as pyridine or triethylamine (B128534), is typically added to neutralize the hydrochloric acid (HCl) byproduct. This approach is often preferred for achieving high yields under mild conditions. The preparation of phenyl cinnamate (B1238496) from cinnamoyl chloride is an example of this synthetic strategy. nih.gov

Table 3: Synthesis via Acylation with Acid Chloride

| Step | Reactant 1 | Reactant 2 | Reagent | Product |

|---|---|---|---|---|

| 1 | 3-(2-furyl)acrylic acid | - | Thionyl Chloride (SOCl₂) | 3-(2-furyl)acryloyl chloride |

Catalytic Approaches in the Synthesis of this compound

Catalysis is crucial for facilitating esterification reactions by increasing the reaction rate and improving yields. Both acid and base catalysts are commonly employed, each operating through a distinct mechanism.

Acid catalysts are fundamental to direct esterification and transesterification reactions. They function by protonating the carbonyl oxygen of the carboxylic acid or starting ester, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (4-methoxyphenol). Common catalysts include strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid. google.com Lewis acids like aluminum chloride have also been used in related reactions involving furan-based propenoic acids. nih.gov

Table 4: Examples of Acid Catalysts in Esterification

| Catalyst Type | Catalyst Name | Typical Application |

|---|---|---|

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Direct Esterification |

| Brønsted Acid | p-Toluenesulfonic Acid (p-TsOH) | Direct Esterification |

Base catalysis is most relevant in transesterification and acylation reactions. In transesterification, a strong base (an alkoxide like sodium methoxide) deprotonates the incoming alcohol (4-methoxyphenol), converting it into a more potent nucleophile (a phenoxide). This phenoxide then attacks the carbonyl carbon of the starting ester. In acylation reactions involving acid chlorides, a non-nucleophilic base like pyridine is not a true catalyst but acts as a stoichiometric scavenger for the HCl produced, preventing it from protonating the reactants and driving the reaction to completion. Base-catalyzed condensations are also pivotal in the synthesis of related heterocyclic systems. mdpi.com

Table 5: Role of Bases in Ester Synthesis

| Base Type | Base Name | Role in Reaction |

|---|---|---|

| Strong Base | Sodium Methoxide (B1231860) (NaOMe) | Catalyst in Transesterification |

| Tertiary Amine | Pyridine (C₅H₅N) | Acid Scavenger in Acylation |

Transition Metal-Catalyzed Coupling Reactions for Ester Synthesis

Transition metal catalysis offers a powerful tool for the formation of ester bonds, often with high yields and under mild reaction conditions. While a specific protocol for the synthesis of this compound using this method is not extensively documented, analogous reactions provide a strong basis for its potential synthesis. Palladium-catalyzed cross-coupling reactions, in particular, have been widely employed for the esterification of carboxylic acids with aryl halides or pseudohalides.

One plausible approach involves the palladium-catalyzed coupling of 3-(2-furyl)-2-propenoic acid with a suitable 4-methoxyphenyl electrophile, such as 4-iodoanisole or 4-methoxyphenyl triflate. The catalytic cycle for such a reaction typically involves the oxidative addition of the palladium(0) catalyst to the aryl electrophile, followed by coordination of the carboxylate. Subsequent reductive elimination yields the desired ester and regenerates the active palladium(0) species. The choice of ligands, bases, and reaction conditions is crucial for achieving high catalytic turnover and preventing side reactions. For instance, a palladium-based catalytic system with a 1,3-bis((pentafluorophenyl)methyl)imidazole-2-ylidene) (IBnF) ligand has been shown to be effective in accelerating aryl-O bond formation in esterification reactions nagoya-u.ac.jp.

Iron nitrate has also been demonstrated as a simple and commercially available Lewis acid catalyst for the esterification of β-citronellol with acetic acid, suggesting its potential applicability in the synthesis of other esters rsc.org. The efficiency of various metal Lewis acid catalysts is often linked to the ability of the metal cation to generate protons from the carboxylic acid rsc.org.

Table 1: Comparison of Transition Metal Catalysts in Analogous Esterification Reactions

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Palladium with IBnF ligand | Aryl iodides and carboxylic acids | Accelerates aryl-O bond formation | nagoya-u.ac.jp |

Biocatalytic Strategies for Esterification

Biocatalysis, particularly the use of enzymes, presents a green and highly selective alternative to traditional chemical synthesis. Lipases are a class of enzymes that are widely used for ester synthesis due to their broad substrate specificity, high stability in organic solvents, and enantioselectivity. The enzymatic synthesis of this compound could be achieved through the lipase-catalyzed esterification of 3-(2-furyl)-2-propenoic acid with 4-methoxyphenol.

This biocatalytic approach offers several advantages, including mild reaction conditions (ambient temperature and pressure), which helps in minimizing energy consumption and reducing the formation of byproducts. Furthermore, the high chemoselectivity of lipases can lead to cleaner reaction profiles and simplify downstream purification processes. For example, lipase from Candida rugosa has been successfully used in the enantioselective biotransformation of related aromatic compounds researchgate.net. The choice of the lipase, solvent, and reaction parameters such as temperature and substrate concentration are critical for optimizing the reaction yield and selectivity. Immobilized lipases are often preferred as they can be easily recovered and reused, making the process more cost-effective and sustainable. Lipase-catalyzed chemoselective ester hydrolysis has also been employed for the synthesis of unsymmetric biphenyl esters, highlighting the versatility of these biocatalysts nih.gov.

Table 2: Examples of Lipases Used in Biocatalytic Esterification

| Lipase Source | Application | Key Advantages | Reference |

|---|---|---|---|

| Candida rugosa | Enantioselective biotransformations | High enantioselectivity | researchgate.net |

| Candida antarctica Lipase B (Novozym 435) | Esterification of oleic acid and furfuryl alcohol | High conversion in solvent-free systems | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be effectively applied to the synthesis of this compound.

Performing reactions in the absence of a solvent minimizes waste, reduces environmental impact, and can sometimes lead to improved reaction rates and selectivities. A solvent-free approach for the synthesis of this compound could involve the direct reaction of 3-(2-furyl)-2-propenoic acid or its acid chloride with 4-methoxyphenol, potentially with the aid of a solid acid catalyst or under microwave irradiation. The Horner-Wadsworth-Emmons reaction, a common method for synthesizing α,β-unsaturated esters, can also be performed under solvent-free conditions nih.gov.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods nih.gov. The synthesis of cinnamate esters, which are structurally similar to the target compound, has been successfully achieved using microwave irradiation nih.govrsc.org. For instance, the Horner-Wadsworth-Emmons reaction of aromatic aldehydes with triethyl phosphonoacetate can be carried out in ethanol under microwave irradiation at 140 °C for 20 minutes to produce ethyl cinnamates in good yields acs.org. This technique could be adapted for the synthesis of this compound.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Cinnamate Esters

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | Several hours | Moderate | nih.gov |

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. This solvent-free technique is gaining recognition as a sustainable method for organic synthesis rsc.orgacs.org. The synthesis of esters has been achieved under high-speed ball-milling (HSBM) conditions at room temperature rsc.org. For example, in the presence of I2 and KH2PO2, various esters have been synthesized in good yields within 20 minutes of grinding rsc.org. This approach avoids the use of bulk solvents and can be more energy-efficient than traditional methods. The application of mechanochemistry to the synthesis of this compound could offer a green and efficient route to this compound.

Purification and Isolation Techniques for this compound

After the synthesis of this compound, effective purification and isolation are essential to obtain a product of high purity. Common techniques for the purification of cinnamic acid esters include column chromatography, recrystallization, and distillation.

Column Chromatography: This is a widely used technique for separating compounds based on their differential adsorption onto a stationary phase. For the purification of cinnamic acid esters, silica gel is often used as the stationary phase, and a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is used as the mobile phase sapub.orgapsu.edu. The polarity of the solvent system can be adjusted to achieve optimal separation of the desired product from any unreacted starting materials or byproducts.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical for successful recrystallization. For cinnamic acid derivatives, ethanol is often a suitable solvent researchgate.net.

Distillation: For liquid esters, distillation under reduced pressure can be an effective method of purification, especially for removing non-volatile impurities google.com. However, given that this compound is likely to be a solid at room temperature, recrystallization or column chromatography would be more appropriate.

The purity of the final product can be assessed using various analytical techniques, including Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) sapub.orgresearchgate.net.

Table 4: Common Purification Techniques for Cinnamic Acid Esters

| Technique | Principle | Typical Solvents/Conditions | Reference |

|---|---|---|---|

| Column Chromatography | Differential adsorption | Silica gel with hexane/ethyl acetate gradients | sapub.orgapsu.edu |

| Recrystallization | Differential solubility | Ethanol, water | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Methoxyphenyl 3 2 Furyl 2 Propenoate

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile compounds like 4-Methoxyphenyl (B3050149) 3-(2-furyl)-2-propenoate. In ESI-MS, the sample solution is introduced into the mass spectrometer through a heated capillary, where a high voltage is applied. This process generates fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer.

For 4-Methoxyphenyl 3-(2-furyl)-2-propenoate, ESI-MS analysis would typically be performed in positive ion mode, where the molecule can be readily protonated to form the [M+H]⁺ ion. The molecular formula of the compound is C₁₄H₁₂O₄, with a monoisotopic mass of 244.0736 Da. uni.lu Therefore, the expected m/z (mass-to-charge ratio) for the protonated molecule would be approximately 245.0808. uni.lu

Collision-Induced Dissociation (CID) can be employed in tandem mass spectrometry (MS/MS) experiments to induce fragmentation of the precursor ion ([M+H]⁺). This provides valuable structural information. The fragmentation pattern is influenced by the collision energy applied. longdom.orgnih.gov For esters like this compound, characteristic fragmentation pathways often involve the cleavage of the ester bond. This would likely result in the formation of fragment ions corresponding to the 4-methoxyphenol (B1676288) and the 3-(2-furyl)-2-propenoyl moieties. The study of furo-furan lactones, which share the furan (B31954) moiety, shows characteristic losses of water and carbon monoxide molecules during fragmentation. longdom.orgresearchgate.net

Table 1: Predicted ESI-MS Adducts and their m/z for this compound

| Adduct | Ion Formula | Predicted m/z |

| [M+H]⁺ | [C₁₄H₁₃O₄]⁺ | 245.08084 |

| [M+Na]⁺ | [C₁₄H₁₂O₄Na]⁺ | 267.06278 |

| [M+NH₄]⁺ | [C₁₄H₁₆O₄N]⁺ | 262.10738 |

| [M+K]⁺ | [C₁₄H₁₂O₄K]⁺ | 283.03672 |

| [M-H]⁻ | [C₁₄H₁₁O₄]⁻ | 243.06628 |

Data sourced from PubChemLite. uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular formula of a compound. Unlike standard mass spectrometry, which provides nominal mass, HRMS can measure the mass of an ion with very high accuracy, typically to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental composition of the ion.

For this compound (C₁₄H₁₂O₄), the calculated monoisotopic mass is 244.07356 Da. uni.lu An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, would be able to measure the m/z of the protonated molecule [M+H]⁺ with high precision. mdpi.com This experimental value can then be compared to the theoretical exact mass calculated for the proposed molecular formula. The small mass difference, expressed in ppm, provides a high degree of confidence in the assigned formula.

HRMS is particularly valuable in distinguishing between compounds that have the same nominal mass but different elemental compositions (isobars). For instance, the structure of a synthesized furylacetic acid derivative was confirmed using HRMS in conjunction with other spectroscopic techniques like NMR and IR. mdpi.com The use of real-time high-resolution tandem mass spectrometry (HRMS/MS) has also been shown to be effective in identifying furan derivatives. fossiliontech.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum can provide information about the electronic structure of a molecule, particularly the presence of chromophores, which are the parts of a molecule that absorb light.

The structure of this compound contains several chromophores: the furan ring, the methoxyphenyl group, and the α,β-unsaturated ester system. These conjugated systems are expected to give rise to strong UV absorption bands. Chalcones, which have a similar 1,3-diaryl-2-propen-1-one core structure, are known to absorb light in the UV region. researchgate.net For example, 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one exhibits a maximum absorption wavelength (λmax) at 342 nm. researchgate.net Similarly, other furan acrylate (B77674) derivatives show high molar extinction coefficients, indicating strong UV absorption. rsc.org

The UV-Vis spectrum of this compound would likely show characteristic absorption maxima corresponding to π → π* transitions within the conjugated system. The position and intensity of these bands are influenced by the extent of conjugation and the presence of substituents. The methoxy (B1213986) group on the phenyl ring, being an electron-donating group, can cause a red shift (shift to longer wavelength) of the absorption maximum.

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of this compound would reveal the planarity of the propenoate bridge, the relative orientations of the furan and methoxyphenyl rings, and any intermolecular interactions that dictate the crystal packing. The high crystallinity of some furan acrylate derivatives has been noted to influence their solid-state photopolymerization behavior. rsc.org

Table 2: Crystallographic Data for a Structurally Related Compound, (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 4.149 (6) |

| b (Å) | 10.038 (1) |

| c (Å) | 14.552 (2) |

| β (°) | 91.9 (2) |

| Z | 2 |

Data sourced from Renuka et al. (2016). researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. The choice of chromatographic method depends on the properties of the analyte, such as its volatility and polarity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. libretexts.org In GC, a sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. libretexts.org

For this compound, which is a relatively volatile ester, GC would be a suitable method for purity assessment. The choice of stationary phase is crucial for achieving good separation. Nonpolar columns, such as those with a polydimethylsiloxane (B3030410) phase, often separate compounds based on their boiling points. libretexts.org For more complex mixtures, a polar stationary phase might be necessary to achieve better resolution. libretexts.org

The thermal stability of the compound is an important consideration for GC analysis. Furan and its derivatives have been successfully analyzed by GC, indicating that the furan ring is stable under typical GC conditions. researchgate.netmdpi.comthermofisher.com The analysis of cinnamate (B1238496) esters by GC is also a common practice. shimadzu.comrsc.org A flame ionization detector (FID) is commonly used for the detection of organic compounds in GC due to its high sensitivity and wide linear range. scielo.br For definitive identification, GC can be coupled with a mass spectrometer (GC-MS). researchgate.netthermofisher.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of a broad range of compounds, including those that are not volatile enough for GC. americanpharmaceuticalreview.com In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase.

For the analysis of this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds are retained longer on the column.

HPLC is well-suited for determining the purity of this compound and for quantifying it in various matrices. rsc.orgnih.gov The use of a UV detector is appropriate, given the strong UV absorbance of the compound. sielc.comoup.com A gradient elution, where the composition of the mobile phase is changed during the analysis, can be used to optimize the separation of complex mixtures containing the target compound and its impurities. oup.com

Table 3: Common HPLC Conditions for the Analysis of Related Furan and Ester Compounds

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of water and acetonitrile or methanol sielc.com |

| Detector | UV-Vis (e.g., at 210 nm or 275 nm) sielc.comoup.com |

| Flow Rate | 1.0 mL/min sielc.com |

Computational and Theoretical Investigations of 4 Methoxyphenyl 3 2 Furyl 2 Propenoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods, rooted in quantum mechanics, allow for the detailed exploration of molecular orbitals and charge distributions, which are key determinants of chemical reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly useful for determining optimized molecular geometry and analyzing different conformations of a molecule. A hypothetical DFT study of 4-Methoxyphenyl (B3050149) 3-(2-furyl)-2-propenoate could be performed using a functional such as B3LYP with a 6-311+G(d,p) basis set to achieve a balance between accuracy and computational cost. karazin.ua

The optimization process would yield the most stable three-dimensional arrangement of the atoms in the molecule, providing data on bond lengths, bond angles, and dihedral angles. Conformational analysis would involve rotating key single bonds, such as the C-O bond of the ester group and the C-C bond connecting the furan (B31954) ring to the propenoate chain, to identify various low-energy conformers and the energy barriers between them.

Table 1: Hypothetical Optimized Geometric Parameters for 4-Methoxyphenyl 3-(2-furyl)-2-propenoate using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C=O (ester) | 1.21 |

| C-O (ester) | 1.35 | |

| C=C (propenoate) | 1.34 | |

| C-C (furan-propenoate) | 1.45 | |

| Bond Angle (°) | O=C-O (ester) | 123.5 |

| C=C-C (propenoate) | 121.0 | |

| Dihedral Angle (°) | C-C-C=C (propenoate) | 179.5 |

Note: The data in this table is illustrative and based on typical values for similar functional groups, as specific published data for this molecule is not available.

HOMO-LUMO Analysis and Frontier Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. materialsciencejournal.org A smaller gap suggests higher reactivity. materialsciencejournal.org

For this compound, the HOMO is expected to be localized on the electron-rich furan and methoxyphenyl rings, while the LUMO would likely be centered on the electron-deficient α,β-unsaturated ester system. Various quantum chemical descriptors can be calculated from the HOMO and LUMO energies to further quantify reactivity. nih.gov

Table 2: Hypothetical Frontier Orbital Energies and Quantum Chemical Descriptors for this compound

| Parameter | Formula | Hypothetical Value (eV) |

| HOMO Energy (EHOMO) | - | -6.2 |

| LUMO Energy (ELUMO) | - | -1.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 |

| Ionization Potential (I) | -EHOMO | 6.2 |

| Electron Affinity (A) | -ELUMO | 1.8 |

| Global Hardness (η) | (I - A) / 2 | 2.2 |

| Global Softness (S) | 1 / (2η) | 0.227 |

| Electronegativity (χ) | (I + A) / 2 | 4.0 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.64 |

Note: This data is hypothetical and serves to illustrate the application of FMO theory.

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgresearchgate.net The ESP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. avogadro.cc

Different colors on the ESP map represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net Green areas represent neutral potential. researchgate.net For this compound, the most negative potential is expected around the carbonyl oxygen of the ester group and the oxygen atom of the furan ring. The most positive regions are likely to be found around the hydrogen atoms.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and interactions over time. moldesignx.comatommap.com

An MD simulation of this compound, potentially in a solvent like water or dimethyl sulfoxide, would reveal its conformational flexibility and the stability of different conformers identified through DFT calculations. By analyzing the trajectory of the simulation, one could determine the average structural properties, the root-mean-square deviation (RMSD) to assess structural stability, and the dynamics of specific parts of the molecule, such as the rotation of the furan and phenyl rings.

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Reactivity Profiles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity.

Development of Theoretical Descriptors for Reactivity

To build a QSAR model for the reactivity of this compound and related compounds, a set of theoretical descriptors would first need to be developed. These descriptors are numerical values that encode different aspects of the molecule's structure and electronic properties. They can be derived from the quantum chemical calculations discussed earlier.

Table 3: Examples of Theoretical Descriptors for QSAR Reactivity Studies

| Descriptor Class | Examples of Descriptors |

| Constitutional | Molecular Weight, Number of Aromatic Rings, Number of Rotatable Bonds |

| Topological | Wiener Index, Balaban J Index, Kier & Hall Connectivity Indices |

| Geometric | Molecular Surface Area, Molecular Volume, Ovality |

| Quantum Chemical | HOMO Energy, LUMO Energy, Energy Gap, Dipole Moment, Mulliken Atomic Charges |

These descriptors would then be used as independent variables in a statistical model (e.g., multiple linear regression, partial least squares) to predict a measure of reactivity (the dependent variable), such as the rate constant for a specific reaction.

In Silico Screening for Chemical Building Block Potential

The unique combination of a furan ring, a conjugated system, and a methoxy-substituted phenyl ring in this compound suggests its significant potential as a chemical building block in the design of novel bioactive molecules and materials. In silico screening techniques, particularly molecular docking, are instrumental in predicting the interaction of small molecules with biological targets, thereby guiding the synthesis of new therapeutic agents.

Furan-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous natural products and approved drugs. researchgate.net Molecular docking studies on various furan derivatives have demonstrated their potential to inhibit a range of biological targets. For instance, novel furan-azetidinone hybrids have been identified as potential inhibitors of E. coli enoyl reductase through in silico screening, with some compounds exhibiting high glide scores and favorable binding energies. ijper.org Similarly, other furan derivatives have shown promise as inhibitors of Staphylococcus aureus dihydrofolate reductase. researchgate.net These studies often reveal that the furan ring can participate in key interactions within the active site of enzymes, including pi-pi stacking and hydrogen bonding. ijper.orgnih.gov

The 4-methoxyphenyl group also contributes significantly to the potential of a molecule as a building block. The methoxy (B1213986) group can act as a hydrogen bond acceptor and influence the electronic properties of the phenyl ring, which in turn affects its interactions with biological macromolecules. In silico studies on p-methoxycinnamoyl hydrazides have shown a correlation between their computationally predicted activity and their in vitro anticancer effects. impactfactor.org Furthermore, computational screening of compounds containing a 4-methoxyphenyl moiety has been used to identify potential cholinesterase inhibitors. researchgate.net

A hypothetical in silico screening of this compound would likely involve docking it against a panel of disease-relevant protein targets. The predicted binding affinities and interaction modes would provide valuable insights for its development as a lead compound in drug discovery.

Table 1: Representative In Silico Screening Data for Structurally Related Compounds

| Compound Class | Target Protein | Computational Method | Key Findings | Reference |

| Furan-azetidinone hybrids | E. coli enoyl reductase | Molecular Docking (GLIDE) | Identification of potent inhibitors with high glide scores. | ijper.org |

| Furan derivatives | S. aureus dihydrofolate reductase | Molecular Docking | Prediction of specific binding at the active site. | researchgate.net |

| p-Methoxycinnamoyl hydrazides | Cyclooxygenase-2 (COX-2) | Molecular Docking (MVD) | Correlation between rerank scores and in vitro anticancer activity. | impactfactor.org |

| S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols | Cholinesterases | In silico analysis | Substantiation of bioactivity statistics. | researchgate.net |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to elucidate reaction mechanisms, predict reactivity, and understand the electronic structure of molecules. While specific computational studies on the reaction mechanisms of this compound are not documented, research on related systems such as cinnamic acid, cinnamaldehyde (B126680), and furan derivatives provides a solid basis for predicting its chemical behavior.

The reactivity of this compound is expected to be centered around the furan ring and the α,β-unsaturated ester moiety. The furan ring can act as a diene in Diels-Alder reactions, a well-established reactivity pattern for this heterocycle. Computational studies on the Diels-Alder reaction of furan with various dienophiles have detailed the transition states and activation energies, providing a framework for predicting the feasibility of such reactions with the title compound.

The propenoate system is susceptible to a variety of reactions, including nucleophilic addition at the β-carbon and electrophilic addition to the double bond. DFT studies on cinnamic acid and cinnamaldehyde have investigated their conformational preferences, electronic structures, and the effects of solvents on their properties. semnan.ac.irscielo.org.mx These studies indicate that the relative stability of conformers and the energy barriers to rotation can be influenced by the solvent environment. Such computational analyses would be crucial in understanding the reaction pathways of this compound under different experimental conditions.

Furthermore, theoretical investigations into conjugated systems containing phenyl and furan/thiophene (B33073) rings have shed light on their electronic and photophysical properties. acs.orgrsc.orgnih.gov These studies often employ DFT and time-dependent DFT (TD-DFT) to calculate frontier molecular orbital energies (HOMO-LUMO gap), which are key indicators of chemical reactivity and electronic transitions. For this compound, the extended π-conjugation across the furan, propenoate, and methoxyphenyl moieties would likely result in a relatively small HOMO-LUMO gap, suggesting its potential for electronic applications.

A computational study of a hypothetical reaction, for instance, the Michael addition of a nucleophile to the propenoate system of this compound, would involve locating the transition state structure and calculating the activation energy. This would provide quantitative insights into the reaction kinetics and the influence of the furan and methoxyphenyl substituents on the reactivity of the α,β-unsaturated ester.

Table 2: Representative Computational Data for Reaction Mechanisms of Analogous Structures

| Reaction/System | Computational Method | Key Findings | Reference |

| Conformational analysis of cinnamic acid and cinnamaldehyde | DFT (B3LYP) | Determination of the relative stability of s-cis and s-trans conformers in different solvents. | scielo.org.mx |

| Solvent effects on trans-cinnamaldehyde | DFT (B3LYP) | Calculation of HOMO-LUMO energy gap, polarizability, and other electronic properties in various solvents. | semnan.ac.ir |

| Excited-state dynamics of furan-substituted thiophene/phenylene co-oligomers | TD-DFT | Analysis of fluorescence rate constants and the influence of vibrational coupling. | acs.org |

| Electronic properties of conjugated phenyl-cored thiophene dendrimers | Ab initio and semiempirical methods | Correlation of calculated reorganization energies with device photocurrent data. | nih.gov |

Chemical Reactivity and Reaction Pathways of 4 Methoxyphenyl 3 2 Furyl 2 Propenoate

Hydrolysis and Saponification Reactions

The ester linkage in 4-Methoxyphenyl (B3050149) 3-(2-furyl)-2-propenoate is susceptible to cleavage through hydrolysis, which can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. numberanalytics.comlibretexts.org Proton transfer and elimination of 4-methoxyphenol (B1676288) yields 3-(2-furyl)-2-propenoic acid. numberanalytics.comlibretexts.org The reaction is reversible, and an excess of water can be used to drive the equilibrium towards the products. libretexts.org

Table 1: Predicted Products of Hydrolysis and Saponification

| Reaction | Reagents | Predicted Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | 3-(2-furyl)-2-propenoic acid, 4-methoxyphenol |

Reduction Reactions of the Ester and Alkene Moieties

The α,β-unsaturated ester system in 4-Methoxyphenyl 3-(2-furyl)-2-propenoate offers multiple possibilities for reduction, depending on the reagents and reaction conditions employed.

Selective reduction of the carbon-carbon double bond (1,4-reduction) can be achieved while leaving the ester group intact. Reagents such as sodium borohydride (B1222165) in the presence of bismuth chloride (NaBH₄-BiCl₃) are effective for the selective reduction of the C=C bond in α,β-unsaturated esters. tandfonline.comtandfonline.com Similarly, iridium-catalyzed transfer hydrogenation using formic acid as a hydride source can selectively reduce the alkene moiety. mdpi.com

Conversely, the ester group can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ester and the alkene, yielding 3-(2-furyl)propan-1-ol and 4-methoxyphenol. However, partial reduction of the ester to an aldehyde can be challenging in the presence of the alkene. The use of diisobutylaluminium hydride (DIBAL-H) at low temperatures could potentially achieve the selective reduction of the ester to an aldehyde, though competitive reduction of the alkene is possible. jst.go.jpnih.gov

Table 2: Predicted Outcomes of Reduction Reactions

| Target Moiety | Reagent System | Predicted Product(s) |

|---|---|---|

| Alkene (C=C) | NaBH₄-BiCl₃ or Iridium catalyst/HCOOH | 4-Methoxyphenyl 3-(2-furyl)propanoate |

| Ester (C=O) | LiAlH₄ (excess) | 3-(2-furyl)-2-propen-1-ol, 4-methoxyphenol |

Cycloaddition Reactions Involving the Furan (B31954) Ring and Propenoate Moiety

The furan ring and the propenoate system can both participate in cycloaddition reactions, leading to the formation of more complex cyclic structures.

The furan ring in the molecule can act as a diene in Diels-Alder reactions. However, the aromatic character of furan makes it less reactive as a diene compared to non-aromatic dienes like cyclopentadiene. rsc.orgyoutube.com The presence of the electron-withdrawing 3-(4-methoxyphenyl-2-propenoate) substituent on the furan ring is expected to further decrease its reactivity as a diene in normal electron-demand Diels-Alder reactions. rsc.orgnih.gov Despite this, intramolecular Diels-Alder reactions of substituted furans are known to occur, suggesting that with a suitable dienophile, cycloaddition is possible. youtube.com The reaction of furan with maleic anhydride, a strong dienophile, is a classic example, though it is often reversible. rsc.org

The carbon-carbon double bond of the propenoate moiety can act as a dipolarophile in 1,3-dipolar cycloadditions. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The electron-withdrawing nature of the ester group activates the alkene for reaction with a variety of 1,3-dipoles, such as azides, nitrile oxides, and nitrones. organic-chemistry.orgnumberanalytics.comnumberanalytics.com These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. wikipedia.orgnumberanalytics.com For instance, reaction with an azide (B81097) would yield a triazoline, which could potentially rearrange or be converted to other nitrogen-containing heterocycles. The regioselectivity of the cycloaddition will be influenced by both steric and electronic factors. organic-chemistry.org

Electrophilic Aromatic Substitution on the Phenyl Ring and Furan Ring

Both the 4-methoxyphenyl ring and the furan ring can undergo electrophilic aromatic substitution, with the regioselectivity determined by the directing effects of the existing substituents.

The 4-methoxyphenyl ring possesses a strongly activating and ortho, para-directing methoxy (B1213986) group. libretexts.orglibretexts.org Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur preferentially at the positions ortho to the methoxy group (C3 and C5).

The furan ring is inherently more reactive towards electrophiles than benzene (B151609). chemicalbook.com Electrophilic attack on an unsubstituted furan occurs preferentially at the C2 and C5 positions due to the greater stabilization of the resulting cationic intermediate. pearson.comquora.com In this compound, the furan ring is substituted at the C2 position with the electron-withdrawing 3-(4-methoxyphenyl-2-propenoate) group. This group will deactivate the furan ring towards electrophilic attack and direct incoming electrophiles to the C5 position.

Nucleophilic Attack on the Carbonyl and Alkene Groups

The α,β-unsaturated ester functionality provides two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon of the alkene.

Direct nucleophilic attack at the carbonyl carbon (a 1,2-addition) can lead to the cleavage of the ester, as seen in hydrolysis and saponification.

Alternatively, nucleophiles can attack the β-carbon of the conjugated system in a process known as conjugate or Michael addition (a 1,4-addition). wikipedia.orgjove.commasterorganicchemistry.com This type of reaction is common for α,β-unsaturated carbonyl compounds and is favored by soft nucleophiles such as enolates, amines, and thiols. wikipedia.orgorganic-chemistry.org The reaction of this compound with a Michael donor would result in the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position of the propenoate chain. masterorganicchemistry.com The choice between 1,2- and 1,4-addition is influenced by the nature of the nucleophile and the reaction conditions, with hard nucleophiles tending to favor 1,2-addition and soft nucleophiles favoring 1,4-addition. stackexchange.com

Polymerization Reactions of the Propenoate Moiety

The propenoate moiety in this compound contains a reactive carbon-carbon double bond, making it susceptible to polymerization reactions, particularly under free-radical conditions. While specific studies on the polymerization of this exact compound are not extensively documented, the reactivity can be inferred from extensive research on analogous acrylate (B77674) and methacrylate (B99206) monomers, especially those containing furan and cinnamate (B1238496) structures.

The primary mechanism for polymerization is expected to be free-radical polymerization of the acrylate-like double bond. This process can be initiated using standard thermal initiators, such as 2,2'-azobisisobutyronitrile (AIBN), or through photochemical initiation. rsc.org The polymerization of related monomers like furfuryl methacrylate (FMA) via free-radical pathways has been shown to produce cross-linked polymers, indicating the high reactivity of the furan-containing acrylate system. kpi.uamdpi.com In some cases, the polymerization of FMA in bulk with free-radical catalysts resulted in insoluble, cross-linked thermosets. kpi.ua However, research has also shown that co-polymerization with other monomers, such as tung oil, can help control gelation and prevent immediate cross-linking. mdpi.com

The polymerization process involves the standard steps of initiation, propagation, and termination. During propagation, the radical adds across the double bond of the propenoate group, creating a growing polymer chain. The reactivity of the propagating radical is a key factor in determining the final polymer architecture. radtech.org For high-temperature polymerizations of alkyl acrylates (above 140 °C), it has been shown that molecular oxygen, typically an inhibitor at lower temperatures, can act as a catalytic initiator, leading to high monomer conversion in a short time. westlake.edu.cn

The table below summarizes typical conditions used for the free-radical polymerization of structurally related acrylate monomers.

| Monomer | Initiator | Solvent/Conditions | Temperature | Outcome | Reference(s) |

| Furfuryl Methacrylate (FMA) | 2,2'-azobisisobutyronitrile (AIBN) | N,N-dimethylformamide | 50 °C | Copolymers with N-vinylpyrrolidone | kpi.ua |

| Furfuryl Methacrylate (FMA) | Benzoyl Peroxide | Bulk, followed by hot-pressing | 80 °C then 120 °C | Cross-linked thermoset with Tung Oil | mdpi.com |

| Methyl Acrylate (MA) | AIBN | - | - | Polymethacrylate with pendant groups | rsc.org |

| n-Butyl Acrylate (nBA) | Molecular Oxygen (O₂) | No solvent | >140 °C | High conversion to poly(n-butyl acrylate) | westlake.edu.cn |

It is important to note that the furan ring itself can be sensitive to certain conditions. For instance, strong acidic environments can cause the furan nucleus to undergo polymerization, a reaction pathway distinct from the intended polymerization of the propenoate group. youtube.com

Photochemical Reactivity of the Compound

The photochemical reactivity of this compound is dominated by the conjugated system formed by the furan ring, the propenoate double bond, and the carbonyl group. This structure is analogous to other well-studied photosensitive systems like cinnamates and furyl acrylates, which are known to undergo [2+2] photocycloaddition reactions. nih.govscholaris.caacs.org This type of reaction is a powerful method for synthesizing cyclobutane (B1203170) rings and is considered a cornerstone of photochemistry. acs.orgaklectures.com

The most anticipated photochemical reaction is a [2+2] photodimerization, where two molecules of the compound react at their propenoate double bonds to form a cyclobutane-based dimer. nih.gov Detailed Density Functional Theory (DFT) studies on the very close analogue, methyl 3-(2-furyl)acrylate, provide significant insight into the likely mechanism. nih.govnih.govresearchgate.net Key findings from these studies indicate:

Mechanism via Triplet State: The reaction does not occur efficiently upon direct irradiation but proceeds effectively through a triplet-sensitized pathway. A photosensitizer, such as benzophenone, absorbs light and transfers its energy to the furyl acrylate, populating the substrate's reactive triplet excited state. nih.govresearchgate.net

Biradical Intermediates: The reaction proceeds through the formation of triplet biradical intermediates. The interaction between a triplet-state molecule and a ground-state molecule leads to these intermediates, and their relative energetic stability determines the final product distribution. nih.govnih.gov

Regio- and Stereoselectivity: The photodimerization of methyl 3-(2-furyl)acrylate shows high regioselectivity and good stereoselectivity. nih.govresearchgate.net The primary interaction occurs between the Lowest Singly Occupied Molecular Orbital (LSOMO) of the triplet-state molecule and the Highest Occupied Molecular Orbital (HOMO) of the ground-state molecule, which accounts for the observed regioselectivity. nih.govresearchgate.net This typically leads to the formation of head-to-head or head-to-tail cyclobutane structures, with specific stereochemistries (e.g., analogues of α-truxillic or β-truxinic acid). nih.gov

For example, the sensitized irradiation of methyl 3-(2-furyl)acrylate in acetonitrile (B52724) yielded a mixture of two main dimer products. nih.govresearchgate.net This type of photochemical dimerization has been similarly observed for cinnamic acid derivatives and can even be used to create linear polyesters from furan-based monomers in the solid state under sunlight. rsc.orgnih.gov

The table below summarizes the photochemical products observed for analogous compounds.

| Starting Compound | Reaction Conditions | Major Product(s) | Reaction Type | Reference(s) |

| Methyl 3-(2-furyl)acrylate | Irradiation (hν), Benzophenone (sensitizer), Acetonitrile | Mixture of two stereoisomeric cyclobutane dimers | [2+2] Photodimerization | nih.govresearchgate.net |

| 3-(2-furyl)acrylic acid | UVA Light, Solid State or Solvent-free | cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid | [2+2] Photodimerization | und.edu |

| Cinnamic Acid | Irradiation (hν), Solid State | α-truxillic acid or β-truxinic acid (crystal form dependent) | [2+2] Photodimerization | nih.gov |

| Naphthalene acrylic acids | UV-A Light (365 nm), Solid State | Single diastereomer of the corresponding cyclobutane dimer | [2+2] Photodimerization | researchgate.net |

| N-Alkyl Maleimides with Alkenes | UVA Light (370 nm), CH₂Cl₂ | Cyclobutane adducts | [2+2] Photocycloaddition | nih.gov |

Beyond dimerization, other photochemical pathways such as E/Z (cis-trans) isomerization around the double bond are also possible, although studies on related systems suggest that for template-bound molecules, the [2+2] cycloaddition can proceed without significant isomerization. researchgate.net

Derivatization and Structural Modification Strategies for 4 Methoxyphenyl 3 2 Furyl 2 Propenoate

Modifications of the 4-Methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl portion of the molecule contains an aromatic ring and a methoxy (B1213986) group, both of which are amenable to various chemical transformations.

Functionalization of the Aromatic Ring

The benzene (B151609) ring of the 4-methoxyphenyl group is activated towards electrophilic aromatic substitution. The methoxy group directs incoming electrophiles to the ortho positions (relative to the methoxy group) due to its electron-donating nature.

Potential functionalization reactions include:

Nitration: The introduction of a nitro group can be achieved using a mixture of nitric and sulfuric acids.

Halogenation: Bromination or chlorination can be accomplished using the respective halogen in the presence of a Lewis acid catalyst.

Friedel-Crafts Reactions: Acylation or alkylation can introduce ketone or alkyl functionalities, respectively, onto the aromatic ring using an appropriate acyl or alkyl halide and a Lewis acid like aluminum chloride.

| Reaction | Typical Reagents | Expected Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Methoxy-3-nitrophenyl 3-(2-furyl)-2-propenoate |

| Bromination | Br₂/FeBr₃ | 3-Bromo-4-methoxyphenyl 3-(2-furyl)-2-propenoate |

| Acylation | CH₃COCl/AlCl₃ | 3-Acetyl-4-methoxyphenyl 3-(2-furyl)-2-propenoate |

Alterations of the Methoxy Group

The methoxy group itself can be chemically altered to introduce new functionalities.

Demethylation: A primary modification is the cleavage of the ether linkage to form a hydroxyl group (-OH). This transformation is commonly achieved using reagents such as boron tribromide (BBr₃). The resulting phenol (B47542) can then serve as a handle for further derivatization, such as esterification or etherification.

Etherification: Following demethylation, the newly formed hydroxyl group can be reacted with various alkylating agents to introduce different alkoxy groups.

| Reaction | Typical Reagents | Functional Group Transformation | Potential Product |

|---|---|---|---|

| Demethylation | BBr₃ | -OCH₃ to -OH | 4-Hydroxyphenyl 3-(2-furyl)-2-propenoate |

| Etherification (post-demethylation) | Alkyl halide, base | -OH to -OR | 4-Alkoxyphenyl 3-(2-furyl)-2-propenoate |

Transformations of the 3-(2-furyl)-2-propenoate Moiety

This part of the molecule is rich in reactive sites, including the furan (B31954) ring, the alkene double bond, and the ester group, offering a wide array of modification possibilities.

Modifications to the Furan Ring

The furan ring, an electron-rich heterocycle, can undergo several types of reactions.

Electrophilic Substitution: The furan ring is susceptible to electrophilic attack, typically at the 5-position. Reactions such as nitration and halogenation can introduce new substituents. oup.com For instance, treatment with bromine can yield the 5-bromo-2-furyl derivative. oup.com

Palladium-Catalyzed Arylations: Advanced methods allow for the selective arylation at different positions of the furan ring under palladium catalysis. rsc.org

| Reaction | Typical Reagents | Position of Substitution | Expected Product |

|---|---|---|---|

| Bromination | Br₂ in CCl₄ | 5-position | 4-Methoxyphenyl 3-(5-bromo-2-furyl)-2-propenoate oup.com |

| Nitration | Acetyl nitrate | 5-position | 4-Methoxyphenyl 3-(5-nitro-2-furyl)-2-propenoate oup.com |

Alterations of the Alkene Double Bond

The alkene double bond is a key site for addition reactions. savemyexams.comstudymind.co.uk

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, for example, using a nickel or platinum catalyst, to yield the corresponding saturated propanoate ester. studymind.co.ukvanderbilt.edu

Halogenation: The addition of halogens, such as bromine, across the double bond leads to the formation of a dihaloalkane. physicsandmathstutor.com

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) proceeds via an electrophilic addition mechanism. physicsandmathstutor.com

Oxidation: Alkenes can be oxidized to form diols using reagents like cold, dilute potassium permanganate(VII). savemyexams.com Under harsher conditions with hot, concentrated potassium permanganate(VII), the double bond can be cleaved. savemyexams.com

Polymerization: Like other alkenes, this compound could potentially undergo addition polymerization where the double bond breaks to form a long-chain polymer. savemyexams.com

| Reaction | Typical Reagents | Product Type |

|---|---|---|

| Hydrogenation | H₂, Ni catalyst | Alkane studymind.co.ukvanderbilt.edu |

| Bromination | Br₂ | Dibromoalkane physicsandmathstutor.com |

| Oxidation (mild) | Cold, dilute KMnO₄ | Diol savemyexams.com |

Conversions of the Ester Group to Other Functionalities

The ester group is a versatile functional handle that can be converted into a variety of other functional groups.

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 3-(2-furyl)-2-propenoic acid, under either acidic or basic conditions. google.com

Amidation: The ester can be converted to an amide by reacting it with an amine. rsc.orgjst.go.jp This can be achieved directly or by first hydrolyzing the ester to the carboxylic acid, followed by reaction with an amine using a coupling agent. jst.go.jpnih.gov

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can result in the exchange of the 4-methoxyphenyl group for a different alkoxy group. sapub.orgapsu.edu

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to the corresponding primary alcohol, 3-(2-furyl)-2-propen-1-ol.

| Reaction | Typical Reagents | Product Type |

|---|---|---|

| Hydrolysis | NaOH(aq), then H₃O⁺ | Carboxylic acid google.com |

| Amidation | Amine, coupling agent | Amide rsc.orgjst.go.jp |

| Transesterification | Different alcohol, acid/base catalyst | Different ester sapub.orgapsu.edu |

| Reduction | LiAlH₄ | Alcohol |

Stereoselective Synthesis of Analogues and Derivatives

The generation of stereochemically defined analogues and derivatives of 4-methoxyphenyl 3-(2-furyl)-2-propenoate is a critical aspect of medicinal chemistry and materials science, as the three-dimensional arrangement of atoms can significantly influence biological activity and material properties. Stereoselective synthesis strategies for this class of compounds primarily focus on the creation of new chiral centers or the control of geometric isomerism in a predictable manner. These approaches often involve the use of chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of a reaction. Key strategies applicable to the modification of the this compound scaffold include asymmetric modifications of the propenoate double bond and stereoselective reactions involving the furan or phenyl moieties.

Asymmetric Dihydroxylation and Epoxidation

The carbon-carbon double bond of the propenoate moiety is a prime target for stereoselective functionalization. Asymmetric dihydroxylation, notably the Sharpless asymmetric dihydroxylation, allows for the conversion of the alkene into a vicinal diol with high enantioselectivity. wikipedia.orgnih.gov This reaction typically employs osmium tetroxide as the catalyst in the presence of a chiral ligand, often a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). wikipedia.orgnih.gov The choice of ligand dictates which face of the alkene is hydroxylated, leading to the formation of a specific enantiomer of the diol. The resulting chiral diols are versatile intermediates that can be further modified.

Similarly, asymmetric epoxidation can introduce a chiral epoxide ring across the double bond. Organocatalytic methods, such as those employing Shi-type catalysts derived from carbohydrates, can facilitate the epoxidation of various olefins with good conversion rates, although enantioselectivities can be modest. nih.gov The stereochemical outcome of these reactions can be influenced by the specific structure of the chiral catalyst. nih.gov

Enantioselective Conjugate Addition

Enantioselective conjugate addition reactions to the α,β-unsaturated system of 3-(2-furyl)-2-propenoate derivatives represent another powerful tool for creating stereogenic centers. These reactions involve the addition of a nucleophile to the β-position of the double bond, controlled by a chiral catalyst. For instance, chiral-at-metal rhodium(III) complexes have been successfully used to catalyze the enantioselective conjugate addition of hydroxylamines to α,β-unsaturated 2-acyl imidazoles, yielding β-amino acid derivatives with high enantioselectivity. rsc.org This methodology could be adapted to furan-containing propenoates to introduce a chiral amino group. Furthermore, enantioselective conjugate additions to 2-alkoxycarbonyl-3(2H)-furanones, which share structural similarities with the target compound's furan moiety, have been achieved using nickel(II)-diamine complexes and cupreidine-based catalysts. nih.gov

Stereoselective Heck Reaction

The Mizoroki-Heck reaction is a versatile method for forming carbon-carbon bonds, often used to arylate or vinylate alkenes. mdpi.com When applied to acrylate (B77674) derivatives, this reaction can be performed stereospecifically. nih.gov For instance, palladium-catalyzed Heck reactions between aryl halides and acrylates can proceed with high stereoselectivity to yield trisubstituted alkenes. ugent.be By selecting appropriate chiral ligands, it is possible to influence the stereochemical outcome of the reaction, leading to the synthesis of chiral analogues. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial in controlling the regio- and stereoselectivity. nih.gov

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries provides a reliable method for introducing stereocenters. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed. For example, diastereoselective addition reactions of various nucleophiles to a furyl sulfonylimine bearing a chiral boronate at the C-3 position have been reported to furnish separable diastereomers. nih.gov This approach could be conceptually applied to derivatives of this compound to control the formation of new stereocenters.

The following table summarizes potential stereoselective reactions for the synthesis of analogues of this compound, based on methodologies applied to similar chemical structures.

Table 1: Potential Stereoselective Synthesis Strategies for Analogues of this compound

| Reaction Type | Substrate Type | Reagents and Conditions | Product Type | Potential Stereocontrol |

|---|---|---|---|---|

| Asymmetric Dihydroxylation | 3-(2-furyl)propenoate | OsO₄ (cat.), (DHQ)₂-PHAL or (DHQD)₂-PHAL, K₃Fe(CN)₆, K₂CO₃ | Vicinal Diol | High enantioselectivity (ee) |

| Asymmetric Epoxidation | 3-(2-furyl)propenoate | Shi-type catalyst, Oxone, K₂CO₃ | Epoxide | Modest to good ee |

| Enantioselective Conjugate Addition | 3-(2-furyl)propenoate | Nucleophile (e.g., R₂CuLi, R'NHOH), Chiral Ligand (e.g., phosphoramidite), Metal Catalyst (e.g., Cu, Ni, Rh) | β-substituted propenoate | High ee |

| Stereoselective Heck Reaction | 3-(2-furyl)acrylate and Aryl Halide | Pd catalyst (e.g., Pd(OAc)₂), Chiral Phosphine Ligand, Base | α- or β-Aryl-3-(2-furyl)propenoate | High diastereoselectivity (de) or ee |

Applications of 4 Methoxyphenyl 3 2 Furyl 2 Propenoate in Organic Synthesis and Materials Science

Utilization as a Synthetic Building Block for Complex Molecules

As a molecule incorporating a furan (B31954) ring, a propenoate linker, and a methoxyphenyl group, 4-Methoxyphenyl (B3050149) 3-(2-furyl)-2-propenoate possesses several reactive sites that could theoretically be exploited in organic synthesis. However, specific examples of its application as a synthetic building block are not documented in the reviewed literature.

Precursor for Natural Product Synthesis

There are no specific examples in the searched literature of 4-Methoxyphenyl 3-(2-furyl)-2-propenoate being used as a precursor for the synthesis of natural products. While furan and methoxyphenyl moieties are present in various natural products, the role of this specific ester in their construction has not been reported.

Intermediate in Pharmaceutical Lead Compound Synthesis

Similarly, its application as an intermediate in the synthesis of pharmaceutical lead compounds is not described in the available scientific literature. While related structures, such as other furan derivatives and compounds with methoxyphenyl groups, are investigated in medicinal chemistry, the direct synthetic lineage from this compound is not established in the searched results. google.commdpi.com

Potential in Functional Materials Design

The conjugated system spanning the furan and phenyl rings suggests potential for interesting optical or electronic properties, which are desirable in functional materials. Despite this, there is no research available in the searched literature that explores the use of this compound in the design of functional materials.

Development of Novel Reaction Methodologies Utilizing the Compound

There are no documented instances in the reviewed literature where this compound has been used as a key substrate for the development of new reaction methodologies.

Compound Information

| Property | Value | Source |

| Compound Name | This compound | uni.lu |

| CAS Number | 853349-23-2 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C14H12O4 | sigmaaldrich.comuni.lu |

| Molecular Weight | 244.249 g/mol | sigmaaldrich.com |

| Synonyms | (4-methoxyphenyl) (E)-3-(furan-2-yl)prop-2-enoate | uni.lu |

Mechanistic Studies of 4 Methoxyphenyl 3 2 Furyl 2 Propenoate in Biochemical Systems

Investigation of Molecular Interactions with Model Biological Macromolecules

There is currently no publicly available research detailing the interactions of 4-Methoxyphenyl (B3050149) 3-(2-furyl)-2-propenoate with biological macromolecules such as enzymes or DNA.

Enzymatic Hydrolysis or Transformation Pathways

Information regarding the enzymatic hydrolysis or biotransformation of 4-Methoxyphenyl 3-(2-furyl)-2-propenoate is not documented in scientific literature. As an ester, it is plausible that the compound could be a substrate for various esterases present in biological systems, which would cleave the ester bond. This hydrolysis would be anticipated to yield 4-methoxyphenol (B1676288) and 3-(2-furyl)-2-propenoic acid. However, without experimental data, the specific enzymes involved, the kinetics of such a reaction, and the subsequent metabolic fate of the hydrolysis products remain purely speculative.

Ligand-Protein Binding Mechanisms (Theoretical or In Vitro Biochemical Assays)

There are no published studies on the ligand-protein binding mechanisms for this compound. Computational docking studies or in vitro binding assays using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) would be necessary to identify potential protein targets and characterize the thermodynamics and kinetics of binding. Such studies are essential for understanding any potential pharmacological or biological activity.

Metabolomic Pathway Elucidation In Vitro

The in vitro metabolomic pathway of this compound has not been elucidated. Investigating its metabolism using in vitro systems, such as liver microsomes or hepatocytes, would be a critical step in understanding its biotransformation. These studies would identify the metabolites formed through Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) reactions.

Table 1: Potential Phase I Metabolites of this compound (Hypothetical)

| Metabolite Name | Chemical Formula | Predicted Metabolic Reaction |

| 4-Methoxyphenol | C₇H₈O₂ | Ester Hydrolysis |

| 3-(2-Furyl)-2-propenoic acid | C₇H₆O₃ | Ester Hydrolysis |

| 4-Hydroxyphenyl 3-(2-furyl)-2-propenoate | C₁₃H₁₀O₄ | O-Demethylation |

This table is purely hypothetical and based on common metabolic pathways for similar chemical structures. No experimental data for this compound exists to confirm these pathways.

Role as a Mechanistic Probe in Biochemical Reaction Studies

The potential of this compound as a mechanistic probe in biochemical studies is currently unexplored. Its furan (B31954) and phenyl rings, along with the α,β-unsaturated carbonyl system, present features that could potentially be used to probe the active sites of specific enzymes. However, without a fundamental understanding of its own biochemical interactions, its application as a reliable tool for studying other biochemical reactions is not feasible.

Environmental Fate and Degradation Mechanisms of 4 Methoxyphenyl 3 2 Furyl 2 Propenoate

Photodegradation Pathways

Photodegradation, the breakdown of compounds by light, is a significant environmental degradation mechanism for many organic molecules. For 4-Methoxyphenyl (B3050149) 3-(2-furyl)-2-propenoate, photodegradation is anticipated to be initiated by the absorption of ultraviolet (UV) radiation present in sunlight. The furan (B31954) ring and the propenoate double bond are likely to be the primary sites for photochemical reactions.

The furan moiety can undergo photooxidation, leading to the formation of reactive intermediates such as endoperoxides. These intermediates can further react to form a variety of degradation products, including dicarbonyl compounds. Additionally, the carbon-carbon double bond in the propenoate linker is susceptible to photo-induced isomerization (from trans to cis) and cycloaddition reactions.

Table 1: Potential Photodegradation Products of 4-Methoxyphenyl 3-(2-furyl)-2-propenoate

| Precursor Compound | Potential Photodegradation Product | Chemical Formula |

| This compound | 4-Methoxyphenol (B1676288) | C₇H₈O₂ |

| This compound | 3-(2-furyl)-2-propenoic acid | C₇H₆O₃ |

| 3-(2-furyl)-2-propenoic acid | Furan-2-carbaldehyde | C₅H₄O₂ |

This table presents hypothetical degradation products based on known photochemical reactions of similar chemical structures.

Biodegradation Pathways in Environmental Matrices

Biodegradation involves the breakdown of organic substances by microorganisms and is a key process in the removal of chemicals from soil and water. The biodegradation of this compound is expected to proceed through several enzymatic pathways.

The initial step in the biodegradation of this compound is likely the hydrolysis of the ester linkage by microbial esterases. This reaction would yield 4-methoxyphenol and 3-(2-furyl)-2-propenoic acid. Both of these intermediates are generally more amenable to further microbial degradation.

The furan ring, a component of many natural products, can be degraded by various microorganisms. nih.gov The metabolic pathways for furan degradation often involve initial oxidation or hydroxylation of the ring, followed by ring cleavage. nih.gov This process can lead to the formation of aliphatic acids that can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, and be completely mineralized to carbon dioxide and water.

The methoxyphenyl group is also subject to microbial degradation. The ether linkage can be cleaved by monooxygenase enzymes, a process known as O-demethylation, to form a dihydroxybenzene derivative. These catecholic intermediates are then susceptible to ring cleavage by dioxygenase enzymes.

Table 2: Key Enzymatic Reactions in the Biodegradation of this compound

| Enzymatic Reaction | Substrate | Product(s) |

| Ester Hydrolysis | This compound | 4-Methoxyphenol and 3-(2-furyl)-2-propenoic acid |

| O-Demethylation | 4-Methoxyphenol | Hydroquinone |

| Furan Ring Oxidation | 3-(2-furyl)-2-propenoic acid | Oxidized furan derivatives |

| Aromatic Ring Cleavage | Hydroquinone | Aliphatic acids |

This table outlines plausible enzymatic reactions based on the degradation of analogous compounds.

Hydrolytic Stability in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be influenced by pH and temperature. The ester linkage in this compound is the primary site for hydrolytic degradation.

Under neutral pH conditions, the hydrolysis of the ester is expected to be relatively slow. However, the rate of hydrolysis is significantly accelerated under both acidic and alkaline conditions.

Acid-catalyzed hydrolysis: In acidic environments, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification): In alkaline environments, the hydroxide (B78521) ion acts as a nucleophile, directly attacking the carbonyl carbon. This process is generally faster than acid-catalyzed hydrolysis and is irreversible.

The hydrolytic stability of the furan ring is generally high, especially under neutral and alkaline conditions. However, under strongly acidic conditions, the furan ring can undergo polymerization or ring-opening reactions.

Table 3: Predicted Hydrolytic Half-life of this compound at 25°C

| pH | Predicted Half-life |

| 4 | Days to weeks |